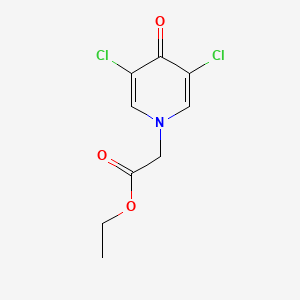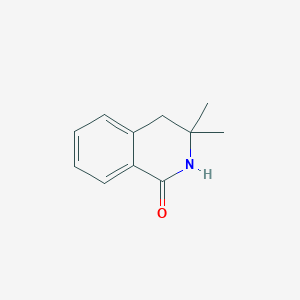![molecular formula C12H10ClNO2S B1621066 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone CAS No. 339104-75-5](/img/structure/B1621066.png)
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Übersicht
Beschreibung
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is a chemical compound with the molecular formula C12H10ClNO2S and a molecular weight of 267.73 g/mol . This compound features a thiazole ring, which is known for its diverse biological activities . The presence of the thiazole ring and the chloro substituent makes this compound of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 4-hydroxyacetophenone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group in the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloro substituent enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . The exact pathways and molecular targets are still under investigation, but its ability to inhibit microbial growth is well-documented .
Vergleich Mit ähnlichen Verbindungen
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can be compared with other thiazole-containing compounds:
1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone: Similar structure but with the thiazole ring attached at a different position.
1-{4-[(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone: Contains a pyrazole ring instead of a thiazole ring.
1-{4-[(2-Oxo-2-pyrrolidin-1-ylethoxy)phenyl]ethanone: Features a pyrrolidinone ring, offering different biological activities.
These comparisons highlight the unique properties of this compound, particularly its chloro-thiazole moiety, which contributes to its distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
1-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)9-2-4-10(5-3-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMMAMJSDCWVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377426 | |
| Record name | 1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-75-5 | |
| Record name | 1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate](/img/structure/B1620983.png)
![5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1620984.png)
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)







